molecular formula C16H11ClN2O2 B12014477 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-00-4

1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12014477
CAS No.: 618102-00-4
M. Wt: 298.72 g/mol
InChI Key: CYRDEXQRDDHLDQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the class of phenylpyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a phenyl group, along with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzaldehyde and phenylhydrazine.

    Formation of Hydrazone: 2-chlorobenzaldehyde reacts with phenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.

    Carboxylation: The resulting pyrazole derivative is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using advanced catalysts and solvents.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted pyrazoles, and esters.

Scientific Research Applications

1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its diverse chemical reactivity and biological activities.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: This compound has a similar pyrazole structure but with different substituents, leading to variations in biological activity and chemical reactivity.

    1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: This compound differs by the position of the carboxylic acid group, which can affect its chemical properties and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenylpyrazoles.

Properties

CAS No.

618102-00-4

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-4-5-9-14(12)19-15(16(20)21)10-13(18-19)11-6-2-1-3-7-11/h1-10H,(H,20,21)

InChI Key

CYRDEXQRDDHLDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3Cl

Origin of Product

United States

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